Haegtftsdvssyle
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Overview
Description
HAEGTFTSDVSSYLE is a polypeptide with the sequence His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu. It is a glucagon-like peptide-1 (GLP-1) analog, which means it mimics the action of GLP-1, a hormone involved in glucose metabolism. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HAEGTFTSDVSSYLE involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques such as preparative HPLC are used to obtain the desired product with high purity. The production process is optimized to ensure consistency and efficiency, meeting the stringent requirements of pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
HAEGTFTSDVSSYLE can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically achieved through site-directed mutagenesis during peptide synthesis.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield peptides with free thiol groups .
Scientific Research Applications
HAEGTFTSDVSSYLE has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for diabetes and obesity due to its GLP-1 mimetic properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
HAEGTFTSDVSSYLE exerts its effects by binding to the GLP-1 receptor, a G protein-coupled receptor (GPCR) found on the surface of pancreatic beta cells. Upon binding, it activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular signaling events that result in enhanced insulin secretion, reduced glucagon release, and delayed gastric emptying. These effects collectively contribute to improved glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Exenatide: Another GLP-1 analog with a similar mechanism of action but different amino acid sequence.
Liraglutide: A longer-acting GLP-1 analog with additional modifications to enhance its stability and duration of action.
Uniqueness
HAEGTFTSDVSSYLE is unique due to its specific amino acid sequence, which confers distinct pharmacokinetic and pharmacodynamic properties. Compared to other GLP-1 analogs, it may offer advantages in terms of potency, stability, and receptor binding affinity .
Properties
Molecular Formula |
C71H103N17O28 |
---|---|
Molecular Weight |
1642.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C71H103N17O28/c1-32(2)21-44(61(105)78-43(71(115)116)18-20-53(98)99)79-62(106)45(23-38-13-15-40(94)16-14-38)80-65(109)48(28-89)83-67(111)50(30-91)84-68(112)55(33(3)4)87-64(108)47(25-54(100)101)81-66(110)49(29-90)85-70(114)57(36(7)93)88-63(107)46(22-37-11-9-8-10-12-37)82-69(113)56(35(6)92)86-51(95)27-74-60(104)42(17-19-52(96)97)77-58(102)34(5)76-59(103)41(72)24-39-26-73-31-75-39/h8-16,26,31-36,41-50,55-57,89-94H,17-25,27-30,72H2,1-7H3,(H,73,75)(H,74,104)(H,76,103)(H,77,102)(H,78,105)(H,79,106)(H,80,109)(H,81,110)(H,82,113)(H,83,111)(H,84,112)(H,85,114)(H,86,95)(H,87,108)(H,88,107)(H,96,97)(H,98,99)(H,100,101)(H,115,116)/t34-,35+,36+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,55-,56-,57-/m0/s1 |
InChI Key |
IBFPRDPLWIXHBL-JSWOWQQASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC=N3)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)N |
sequence |
One Letter Code: HAEGTFTSDVSSYLE |
Origin of Product |
United States |
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